molecular formula C11H15N3O2 B1530638 Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate CAS No. 1379811-61-6

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B1530638
CAS No.: 1379811-61-6
M. Wt: 221.26 g/mol
InChI Key: XDYVDFMMDXDOPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl ester group at the 5-position, a cyclopropylamino group at the 2-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution, where a cyclopropylamine reacts with a suitable leaving group on the pyrimidine ring.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid derivative of the pyrimidine ring reacts with ethanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the cyclopropylamino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity through hydrophobic interactions, while the ester group can participate in hydrogen bonding. The pyrimidine ring provides a planar structure that facilitates stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(methylamino)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(cyclopropylamino)-4-ethylpyrimidine-5-carboxylate

Comparison: Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-16-10(15)9-6-12-11(13-7(9)2)14-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVDFMMDXDOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150553
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-61-6
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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